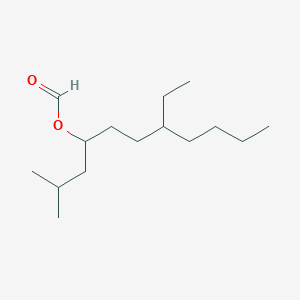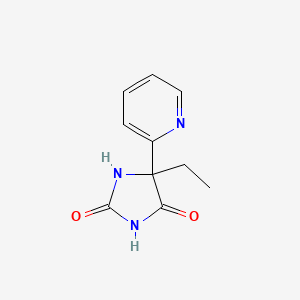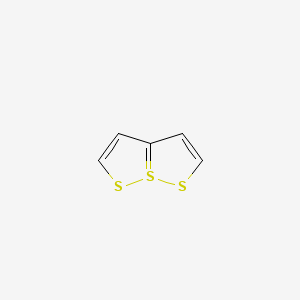
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv): is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolo rings fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) typically involves the reaction of dithiols with sulfur or sulfur-containing reagents. One common method is the O,S-exchange reaction of (4-cyano-5-methylthio-1,2-dithiole-3-ylidene)aromatic amides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
化学反应分析
Types of Reactions
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its dithiol form.
Substitution: It can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiolo compounds.
科学研究应用
(1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Its unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) involves its interaction with various molecular targets. Its sulfur atoms can form bonds with metals or other sulfur atoms, influencing the activity of enzymes or other proteins. The pathways involved often include redox reactions, where the compound can act as an electron donor or acceptor.
相似化合物的比较
Similar Compounds
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-dimethyl-
- (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv),2,5-diphenyl-
- 7-Cyano-6-methylthio-2-aryl-(1,2)dithiolo(1,5-b)(1,2,4)dithiazole-4-s(iv)
Uniqueness
What sets (1,2)Dithiolo(1,5-b)(1,2)dithiole-7-s(iv) apart from similar compounds is its specific arrangement of sulfur atoms and dithiolo rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
252-09-5 |
|---|---|
分子式 |
C5H4S3 |
分子量 |
160.3 g/mol |
IUPAC 名称 |
1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C5H4S3/c1-3-6-8-5(1)2-4-7-8/h1-4H |
InChI 键 |
JUEJPBZMWHMMPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CSS2=C1C=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


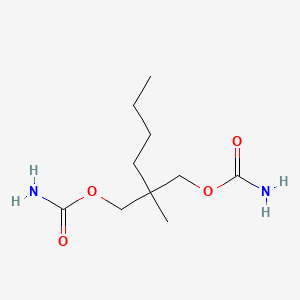
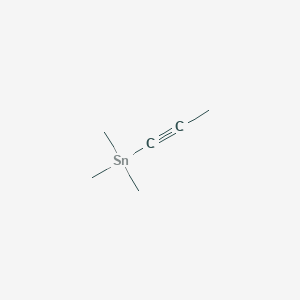
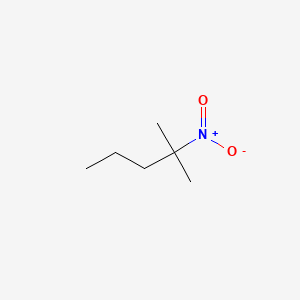
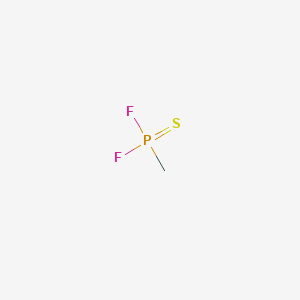
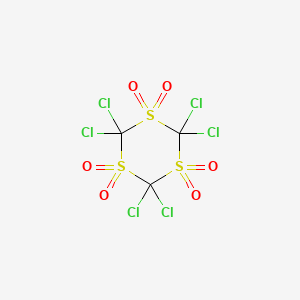
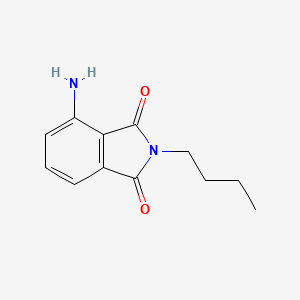
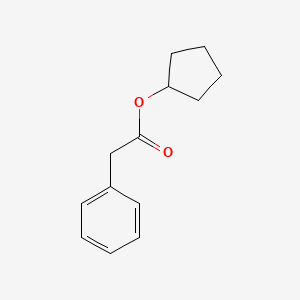
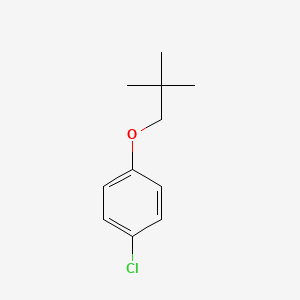

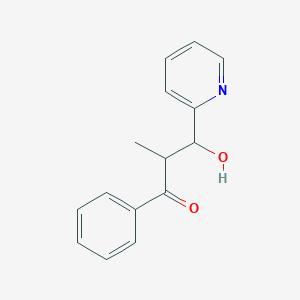
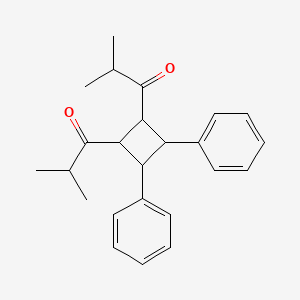
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
